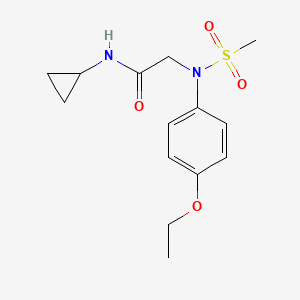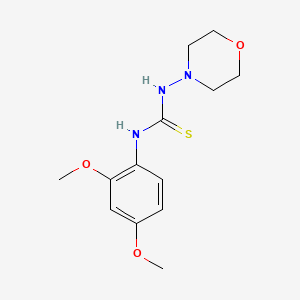
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide, also known as BMN-673, is a potent PARP (Poly ADP-ribose polymerase) inhibitor that has been extensively studied in recent years. It is a small molecule inhibitor that targets the PARP enzyme, which plays a crucial role in DNA repair pathways. BMN-673 has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer.
作用机制
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair pathways. PARP is activated in response to DNA damage and helps to repair single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately lead to cell death. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to be a potent inhibitor of PARP and has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in cancer cells and to enhance the efficacy of chemotherapy and radiation therapy. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide is its potent activity against various types of cancer cells. It has been shown to be effective in preclinical models of cancer, and the results of clinical trials have been promising. However, one of the limitations of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide is its potential toxicity. PARP inhibitors can cause DNA damage in normal cells, which can lead to side effects such as bone marrow suppression and gastrointestinal toxicity.
未来方向
There are several future directions for the development of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. One area of research is the development of combination therapies that include N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy, and there is potential for the development of new combination therapies that could improve outcomes for cancer patients. Another area of research is the development of new PARP inhibitors that are more potent and have fewer side effects than N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. Finally, there is potential for the development of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide is a potent PARP inhibitor that has shown promising results in preclinical studies and clinical trials for the treatment of various types of cancer. It works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair pathways. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have potent anti-tumor activity and to enhance the efficacy of chemotherapy and radiation therapy. However, its potential toxicity is a limitation, and further research is needed to develop new combination therapies and more potent PARP inhibitors.
合成方法
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide involves several steps, including the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 5-bromo-1-methyl-1H-pyrazole. The resulting product is then treated with 3-nitrobenzoyl chloride to obtain N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been optimized to improve the yield and purity of the final product.
科学研究应用
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been extensively studied in preclinical models of cancer and has shown potent activity against various types of cancer cells, including breast, ovarian, and pancreatic cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has also been tested in clinical trials for the treatment of advanced solid tumors, and the results have been promising.
属性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-11(14)5-6-12(15-8)16-13(18)9-3-2-4-10(7-9)17(19)20/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLCJNMKWNXHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
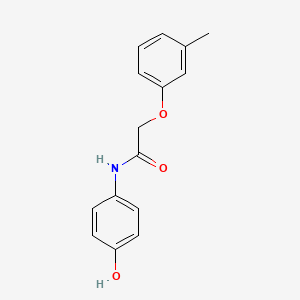
![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
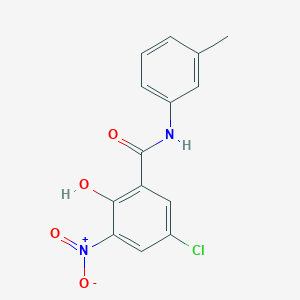
![ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5870875.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5870885.png)
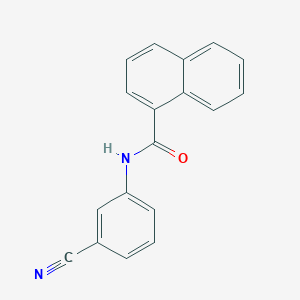
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)
![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)
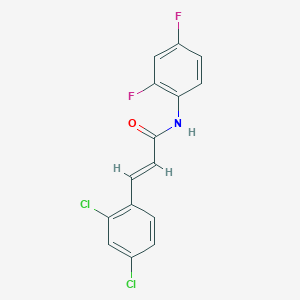
![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

